molecular formula C10H11Cl2N B1603215 1-(3,4-Dichlorophenyl)pyrrolidine CAS No. 957065-92-8

1-(3,4-Dichlorophenyl)pyrrolidine

Cat. No.: B1603215
CAS No.: 957065-92-8
M. Wt: 216.1 g/mol
InChI Key: IQYQDUDDTDRSLW-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)pyrrolidine is an organic compound with the molecular formula C10H11Cl2N. It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with a 3,4-dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dichlorophenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(3,4-Dichlorophenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dichlorophenyl)pyrrolidine
  • 1-(4-Chlorophenyl)pyrrolidine
  • 1-(3,4-Difluorophenyl)pyrrolidine

Uniqueness

1-(3,4-Dichlorophenyl)pyrrolidine is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The specific positioning of the chlorine atoms can affect the compound’s binding affinity to molecular targets and its overall stability .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYQDUDDTDRSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00613139
Record name 1-(3,4-Dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957065-92-8
Record name 1-(3,4-Dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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